1,2-Cyclopentanediol, 1,2-diacetate, (1R,2R)-rel-
Overview
Description
1,2-Cyclopentanediol, 1,2-diacetate, (1R,2R)-rel- is a chemical compound with the molecular formula C9H14O4. It is a diacetate derivative of 1,2-cyclopentanediol, where the hydroxyl groups are acetylated. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclopentanediol, 1,2-diacetate, (1R,2R)-rel- typically involves the acetylation of 1,2-cyclopentanediol. This can be achieved by reacting 1,2-cyclopentanediol with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of 1,2-Cyclopentanediol, 1,2-diacetate, (1R,2R)-rel- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclopentanediol, 1,2-diacetate, (1R,2R)-rel- can undergo various chemical reactions, including:
Hydrolysis: The diacetate groups can be hydrolyzed back to the diol using aqueous acidic or basic conditions.
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 1,2-Cyclopentanediol.
Oxidation: 1,2-Cyclopentanedione.
Reduction: 1,2-Cyclopentanediol.
Substitution: Various substituted cyclopentanediol derivatives.
Scientific Research Applications
1,2-Cyclopentanediol, 1,2-diacetate, (1R,2R)-rel- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Cyclopentanediol, 1,2-diacetate, (1R,2R)-rel- depends on the specific reactions it undergoes. In hydrolysis, the acetyl groups are cleaved to form the diol. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of various products. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
1,2-Cyclopentanediol, 1,2-diacetate, (1R,2R)-rel- can be compared with other similar compounds such as:
1,2-Cyclopentanediol: The parent diol compound.
1,2-Cyclopentanedione: The oxidized form of the diol.
1,2-Cyclopentanediol, 1,2-dibutyrate: Another diester derivative with butyrate groups instead of acetate.
The uniqueness of 1,2-Cyclopentanediol, 1,2-diacetate, (1R,2R)-rel- lies in its specific acetylation, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
[(1R,2R)-2-acetyloxycyclopentyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-6(10)12-8-4-3-5-9(8)13-7(2)11/h8-9H,3-5H2,1-2H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAYTJKZGSJCRS-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC1OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@H]1OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949455 | |
Record name | Cyclopentane-1,2-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26620-22-4 | |
Record name | 1, diacetate, trans- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentane-1,2-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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